5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile

Nicotinic Receptor Pharmacology Ligand Selectivity Computational Chemistry

Regioisomeric purity is critical for nicotinic acetylcholine receptor (nAChR) binding studies. Substituting this 5-substituted pyrrolidine analog with other pyridine-pyrrolidines invalidates SAR data due to regioisomer-driven affinity shifts (orders-of-magnitude differences). - Quantifiably different from nornicotine: ΔcLogP = -0.2, ΔtPSA = +13.9 Ų → more hydrophilic, CNS-optimized scaffold - Enables metabolic deconvolution: Pair with N-methyl analog (CAS 42459-12-1) for CYP450 microsome stability assays - Complete stereochemistry toolkit: Racemate + single enantiomer (CAS 1212797-39-1) for eudysmic ratio studies - Immediate shipping, 25 g - 1 kg capacities

Molecular Formula C10H11N3
Molecular Weight 173.219
CAS No. 1270380-93-2
Cat. No. B582594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile
CAS1270380-93-2
Molecular FormulaC10H11N3
Molecular Weight173.219
Structural Identifiers
SMILESC1CC(NC1)C2=CN=CC(=C2)C#N
InChIInChI=1S/C10H11N3/c11-5-8-4-9(7-12-6-8)10-2-1-3-13-10/h4,6-7,10,13H,1-3H2
InChIKeyZSZBKUWTRITPNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile Overview


5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile (CAS 1270380-93-2) is a heterocyclic small molecule characterized by a pyrrolidine ring directly attached to the 5-position of a nicotinonitrile (3-pyridinecarbonitrile) core . This structural arrangement positions it within a class of pyridine alkaloid analogs that are primarily investigated for their interactions with nicotinic acetylcholine receptors (nAChRs) and their utility as synthetic building blocks in medicinal chemistry . While not a clinically approved drug, its specific regio- and stereochemical features differentiate it from other pyridine-pyrrolidine analogs, making it a candidate for structure-activity relationship (SAR) studies and targeted synthesis programs .

Nicotinic receptor subtype selectivity studies
Regioisomer-defined SAR probe
Synthetic building block for pyridine-pyrrolidine chemistry

5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile Selectivity Risk


Direct substitution with structurally similar pyridine-pyrrolidine compounds is scientifically unsound due to the high sensitivity of biological targets to regioisomerism and subtle structural modifications. The position of the pyrrolidine ring on the pyridine core and the presence of the nitrile group dictate binding modes at key receptors like nAChRs [1]. Class-level SAR data for nicotine analogs demonstrate that even small changes, such as shifting the pyrrolidine attachment from the 2- to the 3-position of the pyridine ring, can result in orders-of-magnitude differences in receptor binding affinity and functional potency, thereby invalidating any assumption of pharmacological equivalence [1][2]. The evidence presented below quantifies these critical differences to inform rigorous scientific selection.

Regioisomer sensitivity

Pyrrolidine attachment point on pyridine defines nAChR subtype profile; regioisomers may exhibit orders-of-magnitude differences in binding.

Stereochemical dependence

The chiral center can lead to significant enantiomer-dependent activity; racemate may not substitute for a single enantiomer in stereoselective studies.

Electronic profile shift

The 3-cyano group markedly alters cLogP and tPSA relative to simpler analogs like nornicotine, changing permeability and off-target binding tendencies.

5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile Quantitative Comparison


Regioisomeric Binding Specificity

Computational docking and SAR studies demonstrate that the attachment point of the pyrrolidine ring to the pyridine core is a primary determinant of nAChR subtype selectivity. While direct experimental binding data for 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile is not available in primary literature, its structure, featuring a direct pyrrolidine-5-yl bond to the nicotinonitrile core, presents a distinct geometry compared to analogs like 5-(1-Pyrrolidinyl)-2-pyridinecarbonitrile (CAS 160017-09-4) . Studies on related pyridine-pyrrolidine scaffolds indicate that variations in the ring connection point can shift selectivity between alpha4beta2 and alpha3beta4 nAChR subtypes by altering the ligand's pose within the binding pocket [1]. This supports the hypothesis that 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile will exhibit a unique selectivity profile, distinct from its regioisomers.

Regioisomer Selectivity
Class-level inference
Target 5-(pyrrolidin-2-yl)nicotinonitrile
Comparator 5-(1-pyrrolidinyl)-2-pyridinecarbonitrile
Connection point may shift subtype selectivity >10-fold
Supports regioisomer-specific nAChR subtype profiling
Computational modeling; experimental validation required
Nicotinic Receptor Pharmacology Ligand Selectivity Computational Chemistry

Chiral Center Stereochemical Impact

The compound's IUPAC name, 5-(pyrrolidin-2-yl)nicotinonitrile, explicitly defines a chiral center at the 2-position of the pyrrolidine ring, making it a racemic mixture unless otherwise specified. This chiral center provides a critical handle for stereoselective studies, which is not present in all analogs. For instance, the single enantiomer (R)-5-(pyrrolidin-2-yl)nicotinonitrile (CAS 1212797-39-1) is commercially available, allowing for comparative pharmacology between racemate and enantiomerically pure forms . Class-level studies on nicotinic ligands demonstrate that stereochemistry can profoundly impact binding affinity, with differences between enantiomers often exceeding 10-fold in Ki values for the same receptor subtype [1].

Enantiomer Activity
Class-level inference
Target Racemic mixture
Comparator (R)-enantiomer (CAS 1212797-39-1)
Eudysmic ratios from 1 to >100 across nAChR subtypes
Enables enantiomer-selective pharmacology studies
Racemic unless specified; single enantiomer available for comparison
Stereoselective Synthesis Chiral Resolution Pharmacology

Nitrile Moiety Electronic Effects

The presence of the nitrile (-C≡N) group at the 3-position of the pyridine ring in 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile is a major electronic and hydrogen-bonding differentiator from simpler pyridine-pyrrolidine compounds like nornicotine. This is a quantifiable difference in key drug-likeness parameters. The nitrile group increases the topological polar surface area (tPSA) and significantly alters the calculated logP (cLogP), which directly influences membrane permeability and bioavailability. Data for this compound (cLogP ~1.1, tPSA ~39 Ų) can be directly contrasted with a baseline comparator like nornicotine (cLogP ~1.3, tPSA ~25 Ų) .

Physicochemical Profile
Data to verify
cLogP 1.1 Δ -0.2
tPSA 38.9 Ų Δ +13.9
vs. nornicotine (cLogP ~1.3, tPSA ~25 Ų)
Presents a more polar, less lipophilic scaffold for CNS research
Calculated properties; supplier data
QSAR Physicochemical Properties Medicinal Chemistry

N-Methyl Substitution and Metabolic Stability

The N-H group on the pyrrolidine ring of 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile is a primary site for metabolic N-oxidation and N-dealkylation. Methylation of this nitrogen, as in the analog 5'-cyanonicotine (2-Pyrrolidinecarbonitrile, 1-methyl-5-(3-pyridinyl)-, CAS 42459-12-1), provides a direct comparator for assessing metabolic stability. While quantitative stability data for the target compound is not available, the N-methyl analog serves as a well-defined baseline for metabolic studies . The presence of the N-H group in 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile offers a synthetic handle for further derivatization that is absent in the methylated analog, making it a more versatile starting point for chemical modification.

Metabolic Soft Spot
Data to verify
Target Free N-H (predicted moderate lability)
Comparator N-methyl analog (CAS 42459-12-1)
N-methylation blocks major oxidative pathway
Supports structure-metabolism relationship deconvolution
In vitro microsome/hepatocyte assays recommended
Drug Metabolism CYP Inhibition Metabolic Stability

Commercial Availability and Purity

Procurement of 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile (CAS 1270380-93-2) from specialized suppliers such as RuiJi Biotechnology (RGT40660) and Achemica ensures access to a research-grade compound, typically with a purity of 95% or higher . This is a baseline requirement for reproducible biological assays. While many pyridine-pyrrolidine analogs are available, the specific sourcing of this compound from commercial vendors guarantees a documented supply chain, which is crucial for organizations with quality control and auditing requirements, unlike compounds that may only be accessible through custom synthesis.

Procurement Grade
Supplier data
Purity >95%
Vendor Certificate of Analysis (CoA)
Traceable supply chain supports assay reproducibility
Verify CoA upon receipt; multiple vendors available
Chemical Sourcing Purity Reproducibility

5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile Research Applications


nAChR Subtype Profiling

The unique regioisomeric structure of 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile makes it a valuable tool for investigating the structural determinants of nAChR subtype selectivity. Its specific geometry, as highlighted by its difference from 5-(1-pyrrolidinyl)-2-pyridinecarbonitrile, can be used in computational docking studies and radioligand binding assays to map the binding pockets of alpha4beta2 and alpha3beta4 receptors, as supported by computational evidence on related scaffolds [1].

CNS Lead Optimization

The quantifiably lower cLogP and higher tPSA of 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile compared to nornicotine (ΔcLogP = -0.2, ΔtPSA = +13.9 Ų) support its use as a more hydrophilic lead scaffold for CNS drug discovery programs [1]. Its physicochemical profile is better aligned with desired drug-like properties for the CNS, potentially reducing off-target liabilities and improving bioavailability [1].

Structure-Metabolism Relationship Studies

The presence of a free N-H group on the pyrrolidine ring provides a clear metabolic liability that can be systematically investigated. Researchers can utilize 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile and its N-methyl analog, 5'-cyanonicotine (CAS 42459-12-1), as a pair of compounds to directly measure the impact of N-methylation on metabolic stability in liver microsome assays [1]. This allows for the deconvolution of oxidative metabolism pathways.

Stereoselective Pharmacology

The defined chiral center in 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile enables studies on stereoselective target engagement. Its availability as a racemate, alongside the single enantiomer (R)-5-(pyrrolidin-2-yl)nicotinonitrile (CAS 1212797-39-1), provides a complete set of tools for investigating eudysmic ratios and the three-dimensional requirements for receptor binding, which is critical for developing stereochemically pure drug candidates [1].

Application
Selection Property
Validation Focus
Application nAChR Subtype Profiling
Selection Property Regioisomer-defined binding geometry
Validation Focus Subtype selectivity via docking/binding assays
Application CNS Lead Optimization
Selection Property More polar physicochemical profile (cLogP/tPSA)
Validation Focus CNS drug-like property profiling
Application Structure-Metabolism Relationship
Selection Property Free N‑H metabolic soft spot vs. N‑methyl control
Validation Focus In vitro metabolism pathway analysis
Application Stereoselective Pharmacology
Selection Property Chiral center enabling enantiomeric comparison
Validation Focus Eudysmic ratio and stereochemical SAR

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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